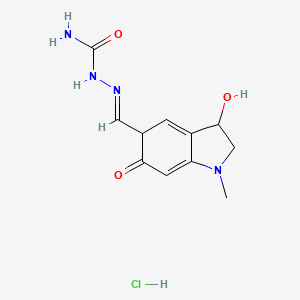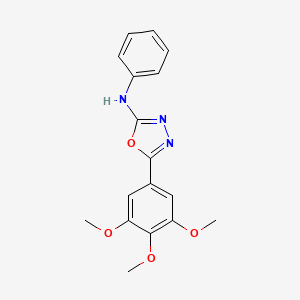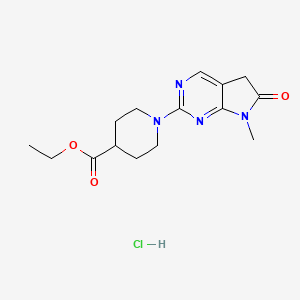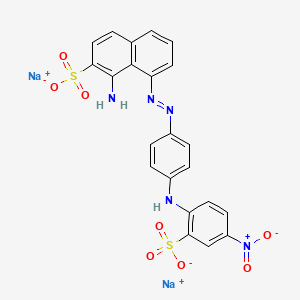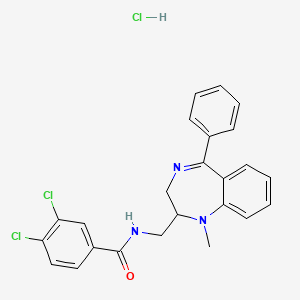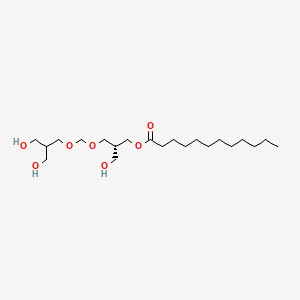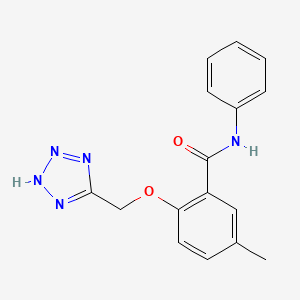
5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Métodos De Preparación
The synthesis of 5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide typically involves the reaction of 5-methyl-1H-tetrazole with 2-(chloromethyl)benzanilide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like DMF, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide can be compared with other tetrazole derivatives such as:
5-Methyl-1H-tetrazole: A simpler tetrazole derivative used in various chemical reactions.
5-(1H-tetrazol-5-yl)isophthalic acid: Used in the synthesis of metal-organic frameworks with unique properties.
2-Methyl-5-(1H-tetrazol-1-yl)aniline: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a benzanilide moiety, providing distinct chemical and biological properties.
Propiedades
Número CAS |
24024-08-6 |
|---|---|
Fórmula molecular |
C16H15N5O2 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
5-methyl-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H15N5O2/c1-11-7-8-14(23-10-15-18-20-21-19-15)13(9-11)16(22)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,22)(H,18,19,20,21) |
Clave InChI |
GRFCIQCMXDWHPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=NNN=N2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


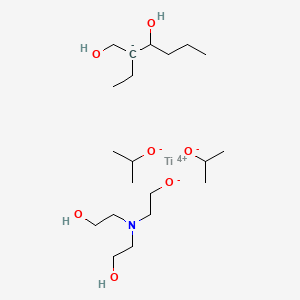
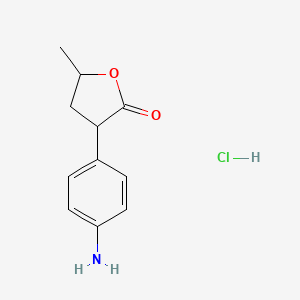
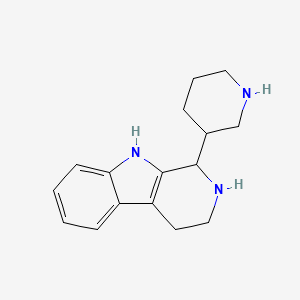
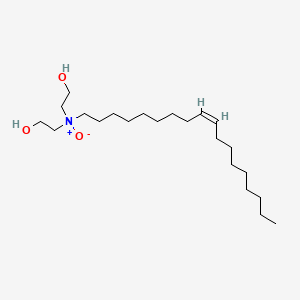
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)

